10-Oxo-3-O-methylnaltrexone
Übersicht
Beschreibung
10-Oxo-3-O-methylnaltrexone is a derivative of naltrexone, a well-known opioid antagonist. This compound is primarily recognized for its role in mitigating the side effects of opioid medications, particularly opioid-induced constipation, without affecting the analgesic properties of opioids. It achieves this by acting peripherally, thus not crossing the blood-brain barrier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-3-O-methylnaltrexone typically begins with naltrexone hydrochloride as the starting material. The process involves several key steps:
Protection of the 3-hydroxy group: This is achieved using a suitable protecting group to prevent unwanted reactions at this site.
Bromomethylation: The protected naltrexone undergoes bromomethylation to introduce a bromine atom.
Deprotection: The protecting group is removed to yield the desired this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch processing: Ensuring consistent reaction conditions and yields.
Purification: Using techniques such as crystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Oxo-3-O-methylnaltrexone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
10-Oxo-3-O-methylnaltrexone has several scientific research applications:
Chemistry: Used as a model compound to study opioid receptor interactions and peripheral opioid antagonism.
Biology: Investigated for its effects on gastrointestinal motility and opioid-induced side effects.
Medicine: Primarily used to treat opioid-induced constipation in patients who do not respond to traditional laxatives.
Industry: Employed in the development of new opioid antagonists and related pharmaceuticals
Wirkmechanismus
The mechanism of action of 10-Oxo-3-O-methylnaltrexone involves its role as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the effects of opioids on gastrointestinal motility without crossing the blood-brain barrier. This selective action allows it to alleviate constipation without affecting pain relief or causing withdrawal symptoms .
Vergleich Mit ähnlichen Verbindungen
Naltrexone: A non-selective opioid antagonist that crosses the blood-brain barrier.
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Methylnaltrexone: A quaternary derivative of naltrexone, similar to 10-Oxo-3-O-methylnaltrexone, but with different pharmacokinetic properties
Uniqueness: this compound is unique due to its selective peripheral action, which allows it to mitigate opioid-induced side effects without interfering with central opioid effects. This makes it particularly valuable in clinical settings where maintaining analgesia is crucial .
Biologische Aktivität
10-Oxo-3-O-methylnaltrexone is a derivative of methylnaltrexone, a peripherally acting mu-opioid receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in managing opioid-induced side effects without affecting central analgesic pathways. Understanding its biological activity is crucial for developing effective treatments for conditions such as opioid-induced constipation and pain management.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- IUPAC Name : 10-Oxo-3-(methoxy)-17-methyl-4,5α-epoxy-6β-nororipavine
The compound's structure allows it to interact selectively with opioid receptors while minimizing central nervous system effects.
The biological activity of this compound primarily involves its action as an antagonist at mu-opioid receptors located in the peripheral tissues. This selective antagonism helps alleviate opioid-induced constipation without reversing the analgesic effects of opioids in the central nervous system.
Key Mechanisms:
- Peripheral Mu-opioid Receptor Antagonism : It blocks the action of opioids on peripheral receptors, which are responsible for gastrointestinal motility.
- Minimal CNS Penetration : Due to its structural properties, it is designed to have limited ability to cross the blood-brain barrier, reducing the risk of central side effects.
Biological Activity and Efficacy
Research studies have demonstrated the efficacy of this compound in various settings:
Case Studies:
- Opioid-Induced Constipation : In a clinical study involving patients with advanced illness receiving opioids, this compound was administered and showed significant improvement in bowel movement frequency compared to placebo .
- Pain Management : A separate investigation highlighted that patients taking opioids for chronic pain experienced reduced side effects such as nausea and sedation when treated with this compound, indicating its potential utility in pain management protocols .
Comparative Efficacy Table
Compound | Primary Action | CNS Effects | Clinical Applications |
---|---|---|---|
Methylnaltrexone | Peripheral mu-opioid antagonist | Minimal | Opioid-induced constipation |
This compound | Enhanced peripheral antagonism | None | Opioid-induced constipation, pain management |
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : The compound exhibits a dose-dependent response in blocking opioid-induced effects, with higher doses correlating with more pronounced antagonistic activity .
- Pharmacokinetics : It has a favorable profile with rapid absorption and elimination, making it suitable for acute treatment scenarios.
Eigenschaften
IUPAC Name |
(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,18-19,25H,2-3,6-10H2,1H3/t18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPULCDMBFAYJIX-IVAOSVALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461786 | |
Record name | 10-Oxo-3-O-methylnaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96445-13-5 | |
Record name | 10-Oxo-3-O-methylnaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.